molecular formula C12H16N2 B14324180 N,N-Dimethyl-N'-((E)-2-phenylcyclopropyl)formamidine CAS No. 101398-73-6

N,N-Dimethyl-N'-((E)-2-phenylcyclopropyl)formamidine

Cat. No.: B14324180
CAS No.: 101398-73-6
M. Wt: 188.27 g/mol
InChI Key: IUCJBKQMJIEQGY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine is an organic compound belonging to the class of formamidines Formamidines are characterized by the presence of a formamidine functional group, which consists of an amino nitrogen atom conjugated with the π-electrons of a C=N double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine typically involves the condensation of a suitable amine with a formamide derivative. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with a cyclopropylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted formamidine derivatives.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

101398-73-6

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N,N-dimethyl-N'-(2-phenylcyclopropyl)methanimidamide

InChI

InChI=1S/C12H16N2/c1-14(2)9-13-12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3

InChI Key

IUCJBKQMJIEQGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1CC1C2=CC=CC=C2

Origin of Product

United States

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